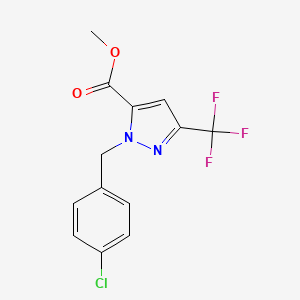

Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Description

Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole-based organic compound with the molecular formula C₁₃H₁₀ClF₃N₂O₂ and a molecular weight of 318.68 g/mol . The structure features a pyrazole core substituted with a 4-chlorobenzyl group at the N1 position, a trifluoromethyl (-CF₃) group at the C3 position, and a methyl ester at the C5 position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals and agrochemicals due to their structural versatility and bioactivity . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-chlorobenzyl moiety may influence receptor-binding interactions .

Properties

Molecular Formula |

C13H10ClF3N2O2 |

|---|---|

Molecular Weight |

318.68 g/mol |

IUPAC Name |

methyl 2-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-6-11(13(15,16)17)18-19(10)7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3 |

InChI Key |

OXLDRSSTHIDAPP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NN1CC2=CC=C(C=C2)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the benzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the nitro or carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl chloride position, with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate exhibits significant biological activities, particularly in the following areas:

- Anti-inflammatory Effects :

- Anticancer Properties :

- Antioxidant Activity :

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by functionalization at the carboxylate position. Various synthetic routes have been explored, emphasizing efficiency and yield:

- General Synthetic Route :

Applications in Medicinal Chemistry

Given its biological properties, this compound is being investigated for various medicinal applications:

- Drug Development :

-

Research Tool :

- It serves as a research tool in biochemical studies aimed at understanding inflammatory pathways and cancer cell metabolism.

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Substituent Effects on Bioactivity The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to phenyl or nitro substituents .

Ester Group Influence

- Methyl vs. Ethyl Esters : Methyl esters (target compound) generally exhibit higher hydrolytic stability than ethyl esters (e.g., compound in ), which may prolong in vivo half-life .

Synthetic Routes

- The target compound’s synthesis likely involves alkylation of a pyrazole precursor with 4-chlorobenzyl chloride, analogous to methods used for 1-(4-ethylbenzyl) derivatives .

- In contrast, analogs like 279 () employ amide coupling with pyrrole intermediates, highlighting divergent strategies for functionalization .

Biological Activity

Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS Number: 318959-11-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structural features include a pyrazole ring, a trifluoromethyl group, and a chlorobenzyl substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀ClF₃N₂O₂ |

| Molecular Weight | 308.68 g/mol |

| CAS Number | 318959-11-4 |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that pyrazoles can inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR. For instance, one study demonstrated that certain pyrazoles could induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The structure-activity relationship suggests that the presence of halogen atoms (like chlorine) enhances anti-inflammatory activity by modulating receptor interactions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.

- Chlorobenzyl Substituent : Modulates interaction with biological targets, potentially increasing selectivity.

- Pyrazole Core : Provides a scaffold for binding to various receptors involved in the aforementioned activities.

Study on Anticancer Activity

A notable study investigated the effects of several pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity when used in combination with standard chemotherapy agents like doxorubicin. This synergistic effect suggests potential for improved therapeutic strategies in resistant cancer subtypes .

Anti-inflammatory Research

In another study focusing on inflammatory diseases, researchers evaluated the efficacy of various pyrazoles, including derivatives structurally related to this compound. Results showed reduced levels of inflammatory markers in treated models compared to controls, indicating promising anti-inflammatory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.